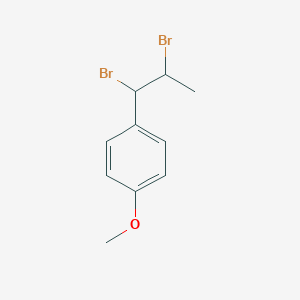
1-(1,2-Dibromopropyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dibromopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,2-dibromopropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dibromopropyl)-4-methoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of diphenyl(prop-1-en-1-yl)phosphine oxide with excess bromine, which yields the corresponding 1,2-dibromo derivative . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide at low temperatures (around -5°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar conditions as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
化学反応の分析
Types of Reactions
1-(1,2-Dibromopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a propyl group.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while reduction reactions can produce propyl-substituted benzene derivatives.
科学的研究の応用
1-(1,2-Dibromopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1,2-Dibromopropyl)-4-methoxybenzene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atoms can participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved.
類似化合物との比較
1-(1,2-Dibromopropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-methoxybenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(1,2-Dibromopropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1,2-Dibromopropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
1201-60-1 |
|---|---|
分子式 |
C10H12Br2O |
分子量 |
308.01 g/mol |
IUPAC名 |
1-(1,2-dibromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10H,1-2H3 |
InChIキー |
YBNDQTKOLHGZOP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
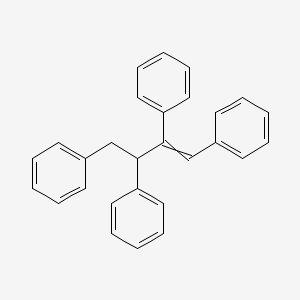
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

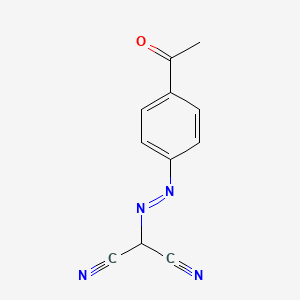
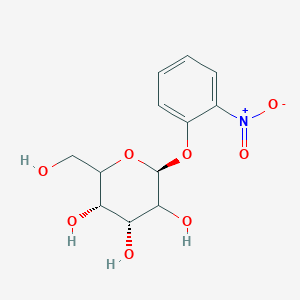
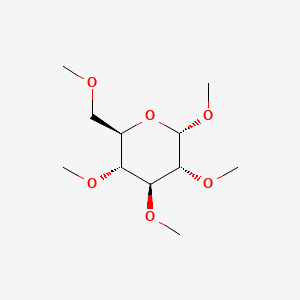
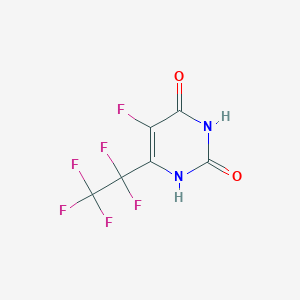
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

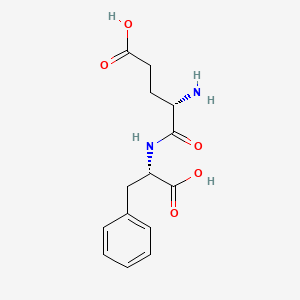

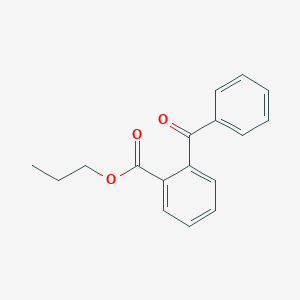
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
